![molecular formula C18H30BNO6 B13549118 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)
1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and dioxaborolan groups
Métodos De Preparación
The synthesis of 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl and methyl groups: These groups are often introduced via alkylation reactions.
Incorporation of the dioxaborolan group: This step usually involves the reaction of the pyrrolidine derivative with a boronic acid or ester under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Coupling reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Organic synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its unique properties may be exploited in the development of new materials with specific functions.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to 1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. What sets this compound apart is the presence of the dioxaborolan group, which imparts unique reactivity and potential for use in coupling reactions. Other similar compounds might include:
- Pyrrolidine-1,2-dicarboxylate derivatives without the dioxaborolan group.
- Compounds with different alkyl or aryl substituents on the pyrrolidine ring.
This uniqueness makes this compound a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H30BNO6 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (4E)-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H30BNO6/c1-16(2,3)24-15(22)20-11-12(9-13(20)14(21)23-8)10-19-25-17(4,5)18(6,7)26-19/h10,13H,9,11H2,1-8H3/b12-10+ |
Clave InChI |
GDMXNLWKFLYMSO-ZRDIBKRKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


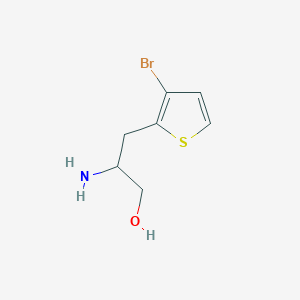

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
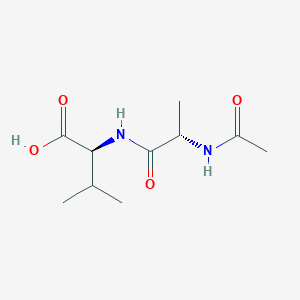
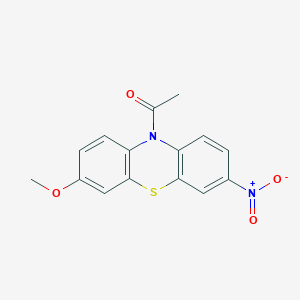
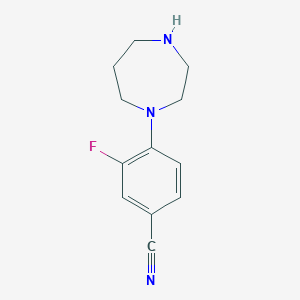
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
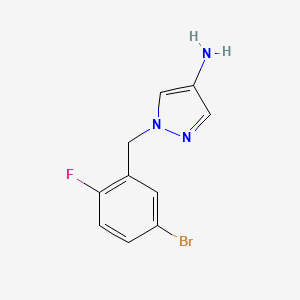
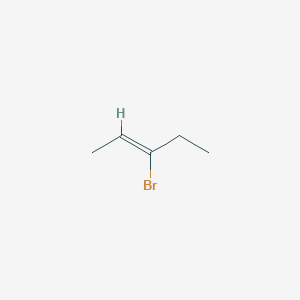
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
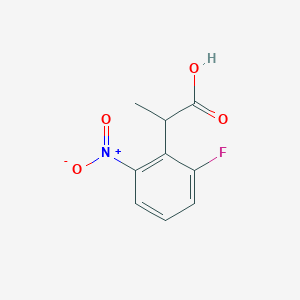
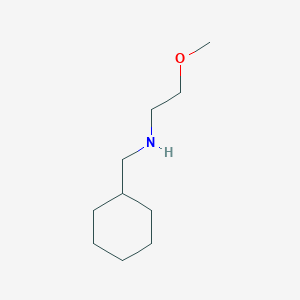
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
